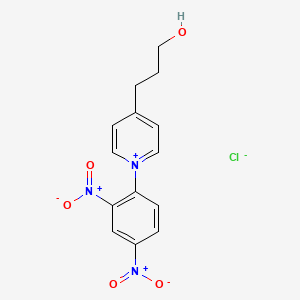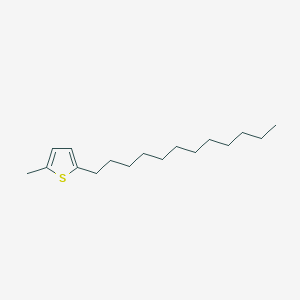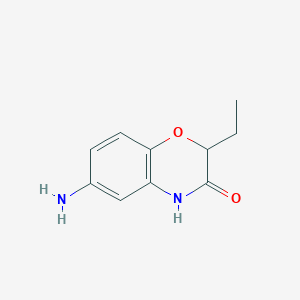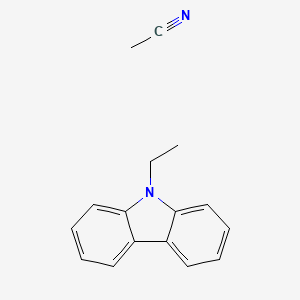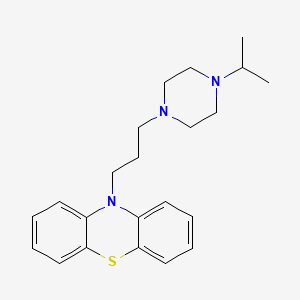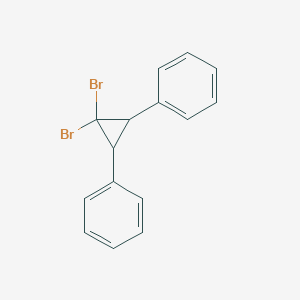
Benzene, 1,1'-(3,3-dibromo-1,2-cyclopropanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- is a chemical compound with the molecular formula C15H12Br2 and a molecular weight of 352.06 g/mol . This compound features a benzene ring substituted with a 3,3-dibromo-1,2-cyclopropanediyl group, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
The synthesis of Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- typically involves the reaction of benzene derivatives with brominated cyclopropane intermediates. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale bromination reactions under optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding dibromo derivatives or reduction to remove bromine atoms.
Cyclopropane Ring Reactions: The cyclopropane ring can participate in ring-opening reactions under specific conditions, leading to different structural derivatives.
Common reagents used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- involves its interaction with molecular targets through its bromine atoms and cyclopropane ring. The bromine atoms can participate in electrophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions, leading to various downstream effects . These interactions can affect molecular pathways and biological processes, making the compound useful for studying specific biochemical mechanisms.
Comparación Con Compuestos Similares
Similar compounds to Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- include:
1,3-Dibromobenzene: An aryl bromide with similar bromine substitution but lacking the cyclopropane ring.
Benzene, 1,2-dibromo-3,4,5,6-tetrafluoro-: A compound with both bromine and fluorine substitutions, offering different reactivity and properties.
(1,3-Dibromopropyl)benzene: Features a propyl chain with bromine substitutions, differing in the length and flexibility of the carbon chain.
The uniqueness of Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- lies in its combination of bromine atoms and a cyclopropane ring, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
101246-06-4 |
|---|---|
Fórmula molecular |
C15H12Br2 |
Peso molecular |
352.06 g/mol |
Nombre IUPAC |
(2,2-dibromo-3-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C15H12Br2/c16-15(17)13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10,13-14H |
Clave InChI |
PXSQEICOMZUJBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(C2(Br)Br)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


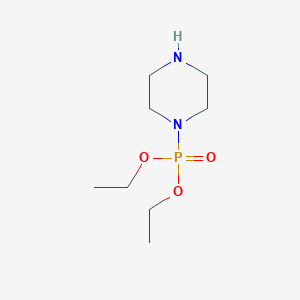
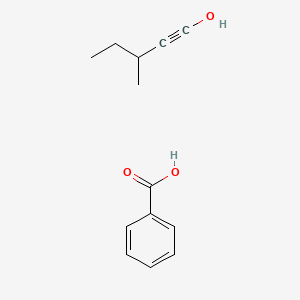
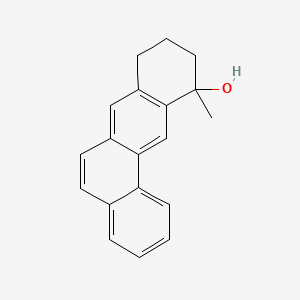


![N'-[(4-methylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B14336211.png)
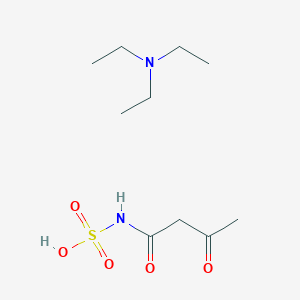
![7-chloro-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14336217.png)
